molecular formula C29H35O2P B14261980 Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate CAS No. 135924-65-1

Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate

Cat. No.: B14261980
CAS No.: 135924-65-1
M. Wt: 446.6 g/mol
InChI Key: WHLYEGBRWDNKKL-UHFFFAOYSA-N
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Description

Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is a chemical compound known for its unique structure and properties It is a derivative of phosphorane, characterized by the presence of a triphenylphosphoranylidene group attached to a nonanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a nucleophile and a suitable solvent, such as tetrahydrofuran or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines. Substitution reactions can lead to a variety of products depending on the nucleophile involved.

Scientific Research Applications

Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate involves the formation of a phosphonium ylide, which can react with carbonyl compounds to form alkenes. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. In biological systems, its derivatives may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • Ethyl (triphenylphosphoranylidene)acetate
  • (Carbethoxymethylene)triphenylphosphorane

Uniqueness

Ethyl 9-(triphenyl-lambda~5~-phosphanylidene)nonanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of products formed in chemical reactions. Its unique properties make it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

CAS No.

135924-65-1

Molecular Formula

C29H35O2P

Molecular Weight

446.6 g/mol

IUPAC Name

ethyl 9-(triphenyl-λ5-phosphanylidene)nonanoate

InChI

InChI=1S/C29H35O2P/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28/h7-15,18-23,25H,2-6,16-17,24H2,1H3

InChI Key

WHLYEGBRWDNKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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